

physical and chemical properties of 4,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4,6-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B1306672

[Get Quote](#)

An In-depth Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic acid

Introduction

4,6-dimethyl-1H-indole-2-carboxylic acid, with the CAS Number 383132-27-2, is a heterocyclic organic compound belonging to the indole derivative family.^{[1][2]} The indole nucleus is a prevalent scaffold in numerous natural products and synthetic molecules of significant biological and pharmacological importance.^[3] This structural motif is a key component in many drug molecules, contributing to their diverse therapeutic activities.^[3] Consequently, substituted indoles such as **4,6-dimethyl-1H-indole-2-carboxylic acid** are of great interest to researchers in medicinal chemistry and drug development for their potential as building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known physical and chemical properties, proposed experimental protocols, and potential biological relevance based on related structures.

Physicochemical Properties

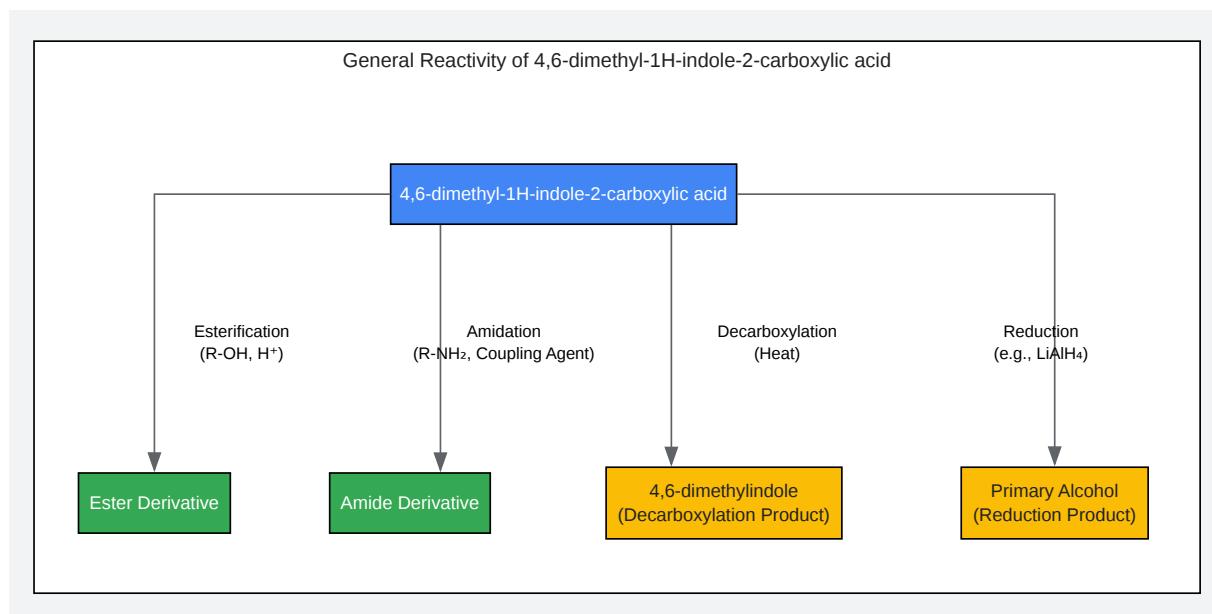
The fundamental physicochemical characteristics of **4,6-dimethyl-1H-indole-2-carboxylic acid** are summarized below. While experimental data for this specific molecule is limited in publicly available literature, computational predictions and data from analogous compounds provide valuable insights.

Table 1: Compound Identifiers and Structural Details

Identifier	Value
IUPAC Name	4,6-dimethyl-1H-indole-2-carboxylic acid
CAS Number	383132-27-2 [1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [2] [4]
Canonical SMILES	CC1=CC(=C2C=C(NC2=C1)C(=O)O)C [4]
InChI	InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14) [4]

| InChIKey | HRHYVQGVACIBPS-UHFFFAOYSA-N[\[4\]](#) |

Table 2: Computed and Experimental Physical Properties


Property	Value	Source
Molecular Weight	189.21 g/mol	PubChem (Computed)[5][6]
Monoisotopic Mass	189.07898 Da	PubChem (Computed)[4]
XLogP3	2.6	PubChem (Predicted)[4]
Hydrogen Bond Donor Count	2	PubChem (Computed)[5]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[5]
Rotatable Bond Count	1	PubChem (Computed)[5]
Topological Polar Surface Area	53.1 Å ²	PubChem (Computed)[5]
Melting Point	Not available. For comparison, the parent indole-2-carboxylic acid melts at 202-206 °C.[7]	-
Boiling Point	Not available. Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.[8]	-
Solubility	Insoluble in water. Generally soluble in organic solvents like ethanol, DMSO, and diethyl ether.[8] Indole-2-carboxylic acid derivatives show good solubility in DMSO.[9]	-

| pKa | Not available. The pKa of carboxylic acids is typically around 5.[[10](#)] | - |

Chemical Properties and Reactivity

The reactivity of **4,6-dimethyl-1H-indole-2-carboxylic acid** is governed by its three key structural features: the indole ring, the carboxylic acid group, and the two methyl substituents.

- **Indole Ring:** The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the electron-withdrawing nature of the carboxylic acid at the 2-position can deactivate the ring towards certain electrophilic attacks.
- **Carboxylic Acid Group:** This functional group can undergo typical reactions such as esterification with alcohols, amide formation with amines, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.[11]
- **Decarboxylation:** Like many indole-2-carboxylic acids, this compound can undergo decarboxylation upon heating or under catalytic conditions to yield 4,6-dimethylindole.[12]

[Click to download full resolution via product page](#)

Caption: General chemical transformations of **4,6-dimethyl-1H-indole-2-carboxylic acid**.

Experimental Protocols

Proposed Synthesis: Reissert Indole Synthesis Adaptation

A common method for synthesizing indole-2-carboxylic acids is the Reissert synthesis. This protocol adapts the classical approach, starting from a commercially available or readily synthesized nitrotoluene derivative.

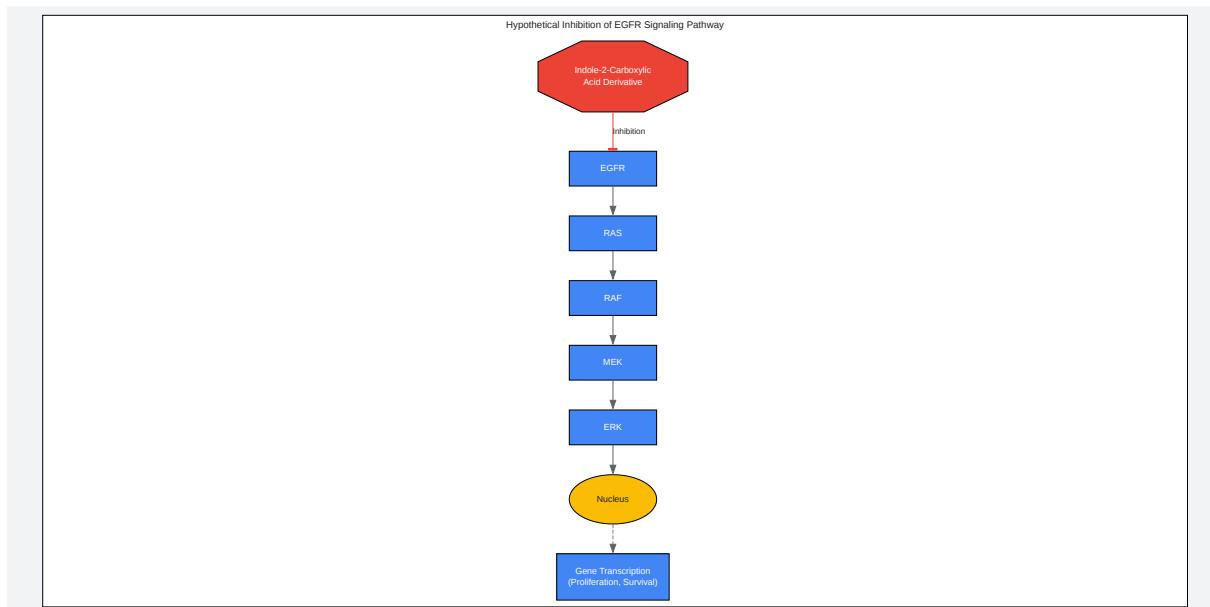
Workflow:

- Condensation: 3,5-Dimethyl-2-nitrotoluene reacts with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate ethyl pyruvate derivative.
- Reductive Cyclization: The intermediate undergoes reductive cyclization using a reducing agent such as zinc in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
- Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH) followed by acidic workup.

[Click to download full resolution via product page](#)

Caption: Workflow for the proposed synthesis of the target compound via Reissert methodology.

Detailed Protocol:


- **Step 1: Condensation:** To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add 3,5-dimethyl-2-nitrotoluene (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq) while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 16-18 hours.^[13] The solvent is then removed under reduced pressure.
- **Step 2: Reductive Cyclization:** Dissolve the crude intermediate in glacial acetic acid. Add zinc dust (4-5 eq) portion-wise while monitoring the exothermic reaction. After the addition is complete, heat the mixture to 80-90°C for 2-3 hours. Cool the reaction, filter off the excess zinc, and concentrate the filtrate.

- Step 3: Hydrolysis and Purification: Dissolve the resulting crude ester in an ethanol/water mixture and add sodium hydroxide (2-3 eq). Reflux the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC). Cool the solution, acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **4,6-dimethyl-1H-indole-2-carboxylic acid** is not extensively documented, the indole-2-carboxamide scaffold is a known pharmacophore with diverse activities. Derivatives have shown potential as antiproliferative agents by targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).^[14] These kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Inhibitors targeting the EGFR pathway can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately prevents the transcription of genes involved in cell proliferation.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via inhibition of the EGFR signaling cascade.

Indole derivatives have also been investigated for anti-*Trypanosoma cruzi* activity, suggesting a potential role in treating parasitic diseases.[15][16] The diverse biological profiles of related compounds underscore the potential of **4,6-dimethyl-1H-indole-2-carboxylic acid** as a valuable scaffold for further investigation in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 2. 4,6-Dimethyl-1H-indole-2-carboxylic acid | CAS 383132-27-2 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 3. Biomedical Importance of Indoles [mdpi.com]
- 4. PubChemLite - 4,6-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 4777857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 10. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 11. rroij.com [rroij.com]
- 12. Buy 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid [smolecule.com]
- 13. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of 4,6-dimethyl-1H-indole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306672#physical-and-chemical-properties-of-4-6-dimethyl-1h-indole-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com